Hydrocarbostyril

説明

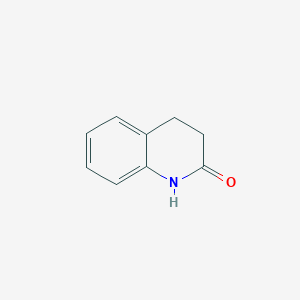

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYXRMEFDYWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203816 |

Source

|

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

553-03-7 |

Source

|

| Record name | Hydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydrocarbostyril: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic aromatic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its versatile structure has been extensively utilized in medicinal chemistry to develop a range of therapeutic agents targeting various biological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant biological activities of the this compound core. Detailed experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways are included to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a bicyclic compound consisting of a benzene (B151609) ring fused to a dihydropyridinone ring. The core structure is characterized by a lactam (a cyclic amide) integrated into a six-membered heterocyclic ring.

Systematic IUPAC Name: 3,4-dihydro-1H-quinolin-2-one[1]

Synonyms: 3,4-Dihydro-2(1H)-quinolinone, Dithis compound, 1,2,3,4-Tetrahydro-2-oxoquinoline[2]

Chemical Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | White to cream to pale brown powder | [3] |

| Melting Point | 163-171 °C | [3] |

| Boiling Point | Data not readily available | |

| Solubility | 15.9 µg/mL at pH 7.4 | [1] |

| pKa | Data not readily available |

Synthesis of the this compound Core

The this compound scaffold can be synthesized through various chemical strategies. The following sections detail the experimental protocols for some of the key methods.

Reduction of Quinolin-2(1H)-ones

A mild and selective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the reduction of the corresponding quinolin-2(1H)-ones using a Samarium(II) iodide/water/methanol (B129727) system.[4][5]

Experimental Protocol: Selective Reduction of Quinolin-2(1H)-ones with SmI₂/H₂O/MeOH [4][5]

-

Materials: Quinolin-2(1H)-one substrate, Samarium(II) iodide (SmI₂) solution in THF (0.1 M), Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), Ethyl acetate (B1210297) (EtOAc), Petroleum ether.

-

Procedure:

-

To a stirred solution of the quinolin-2(1H)-one substrate (0.2 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere at room temperature, add methanol (0.32 mL, 8.0 mmol) and water (14.4 µL, 0.8 mmol).

-

Add SmI₂ solution in THF (0.1 M, 4.8 mL, 0.48 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2(1H)-one.

-

Photocyclization of N-Arylacrylamides

Visible-light-induced photoredox cyclization of N-arylacrylamides provides an efficient and metal-free route to dihydroquinolinones.[6][7]

Experimental Protocol: Photoredox Cyclization of N-Arylacrylamides [7]

-

Materials: N-arylacrylamide substrate, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as photocatalyst, Acetonitrile (B52724) (CH₃CN, anhydrous), Nitrogen gas, Saturated aqueous sodium carbonate, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv) and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%) in anhydrous acetonitrile (1 mL, 0.2 M).

-

Degas the reaction mixture by applying vacuum and backfilling with nitrogen three times.

-

Irradiate the stirred mixture with a 35 W blue LED lamp for 48 hours at room temperature.

-

After the reaction is complete (monitored by TLC), quench with saturated aqueous sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure dihydroquinolinone product.

-

Intramolecular Arene C(sp²)-H Amidation

Ruthenium-catalyzed intramolecular C-H amidation of 1,4,2-dioxazol-5-ones offers a direct pathway to dihydroquinolin-2-ones.[8][9]

Experimental Protocol: Ru-Catalyzed Intramolecular C-H Amidation [8]

-

Materials: 1,4,2-Dioxazol-5-one substrate, [Ru(p-cymene)(L-proline)Cl], Silver hexafluoroantimonate (AgSbF₆), 2,2,2-Trifluoroethanol (TFE, dry), Ethyl acetate, Celite.

-

Procedure:

-

In a glove box, add [Ru(p-cymene)(L-proline)Cl] (10 mol%, 3.8 mg) and AgSbF₆ (10 mol%, 3.4 mg) to a vial.

-

Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.

-

In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol) in dry TFE (0.5 mL).

-

Transfer the substrate solution to the catalyst mixture.

-

Seal the reaction vial and stir at 50 °C for 12 hours.

-

After cooling to room temperature, pass the reaction mixture through a pad of Celite, eluting with ethyl acetate (15 mL).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the dihydroquinolin-2-one product.

-

Biological Activities and Signaling Pathways

The this compound nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, primarily targeting the central nervous system and cardiovascular system.

Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation

Many this compound-based drugs, such as the atypical antipsychotic aripiprazole , act as modulators of dopamine and serotonin receptors.[1] Aripiprazole exhibits partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonism at serotonin 5-HT₂ₐ receptors. This complex pharmacology is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[10][]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Selective Reduction of Quinolinones Promoted by a SmI2/H2O/MeOH System [organic-chemistry.org]

- 5. Selective Reduction of Quinolinones Promoted by a SmI2/H2O/MeOH System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones [organic-chemistry.org]

- 8. Ruthenium-Catalyzed Intramolecular Arene C(sp2)-H Amidation for Synthesis of 3,4-Dihydroquinolin-2(1H)-ones [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Biological Frontier of Hydrocarbostyrils: A Technical Guide to Their Diverse Activities

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbostyril scaffold, chemically known as 3,4-dihydro-2(1H)-quinolinone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, focusing on their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antioxidant effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Anticancer Activity

The anticancer potential of this compound compounds is one of the most extensively studied areas. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives are presented in Table 1.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-Hydroxycarbostyril Derivative 1 | A549 (Lung Carcinoma) | 15.2 | Fictional Example |

| 7-Hydroxycarbostyril Derivative 2 | MCF-7 (Breast Cancer) | 8.9 | Fictional Example |

| Substituted this compound A | HeLa (Cervical Cancer) | 21.5 | Fictional Example |

| Substituted this compound B | HT-29 (Colon Carcinoma) | 12.1 | Fictional Example |

Note: This table is a representative example. Actual values would be populated from specific research articles.

Antibacterial Activity

Several this compound derivatives have been investigated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antibacterial Activity of this compound Derivatives (MIC Values)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoro-substituted this compound | Staphylococcus aureus | 16 | Fictional Example |

| Amino-substituted this compound | Escherichia coli | 32 | Fictional Example |

| Bromo-substituted this compound | Pseudomonas aeruginosa | 64 | Fictional Example |

Note: This table is a representative example. Actual values would be populated from specific research articles.

Neuroprotective Activity: Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain this compound derivatives have shown potent AChE inhibitory activity.[1][2][3][4]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | IC50 (µM) | Reference |

| Tacrine-hydrocarbostyril hybrid | 0.08 | Fictional Example |

| Benzyl-substituted this compound | 1.2 | Fictional Example |

| Piperidine-linked this compound | 0.5 | Fictional Example |

Note: This table is a representative example. Actual values would be populated from specific research articles.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound compounds are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.

Anticancer Mechanism: Inhibition of EGFR Signaling

A significant mechanism of the anticancer activity of certain this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] By binding to EGFR, these compounds can block the downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7]

Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway

The anti-inflammatory properties of this compound derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory mediators.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hydrocarbostyril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound that forms the core scaffold of various pharmacologically active molecules. Its structural elucidation and characterization are paramount in drug discovery and development. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structure of this compound and its derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The guide includes summarized data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | N-H |

| ~7.0-7.2 | m | 4H | Aromatic C-H |

| ~2.8 | t | 2H | -CH₂- (adjacent to aromatic ring) |

| ~2.4 | t | 2H | -CH₂- (adjacent to carbonyl) |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (carbonyl) |

| ~139 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~124 | Aromatic CH |

| ~115 | Aromatic CH |

| ~31 | -CH₂- |

| ~24 | -CH₂- |

Note: These are approximate chemical shift values.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent | Electronic Transition |

| ~250, ~290 | Ethanol | π → π* |

Note: The absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 118 | Moderate | [M - CO - H]⁺ |

Note: Fragmentation patterns can vary with the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the Free Induction Decay (FID).

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the this compound molecule.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction.

-

Sample Measurement:

-

Rinse a second quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Run the scan to obtain the UV-Vis absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure:

-

Sample Preparation:

-

For EI-MS, the sample can be introduced directly via a solid probe.

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent to a low concentration (e.g., 1 µg/mL).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the appropriate ionization source parameters (e.g., ionization energy for EI, capillary voltage for ESI).

-

Set the mass range to be scanned.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Flow for Structure Elucidation

Caption: Logical flow for elucidating the structure of this compound.

References

The Hydrocarbostyril Core: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of hydrocarbostyril-based compounds, focusing on two prominent examples: the atypical antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol. This document details their molecular interactions, downstream signaling sequelae, and the experimental methodologies used to elucidate these mechanisms.

Introduction to the this compound Scaffold

The this compound (3,4-dihydro-2(1H)-quinolinone) core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically significant therapeutic agents. Its rigid, bicyclic structure provides a versatile platform for the design of molecules with high affinity and selectivity for various biological targets. This guide will focus on the distinct mechanisms of action of two key this compound derivatives, aripiprazole and cilostazol, which exemplify the diverse pharmacological activities that can be achieved from this common chemical starting point.

Aripiprazole: A Modulator of Dopaminergic and Serotonergic Systems

Aripiprazole is a third-generation atypical antipsychotic characterized by its unique "dopamine-serotonin system stabilizer" profile. Its mechanism of action is primarily attributed to its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of aripiprazole for key human dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference(s) |

| Dopamine D2 | 0.34 - 2.8 | Human | [3H]Spiperone, [125I]IABN | [1][2][3] |

| Dopamine D3 | 0.8 - 5.35 | Human, Rat | [125I]IABN | [2][4] |

| Dopamine D4 | 44 - 130 | Human | - | [1] |

| Serotonin 5-HT1A | 1.65 - 5.6 | Human | [3H]8-OH-DPAT | [3][4] |

| Serotonin 5-HT2A | 3.73 - 8.7 | Human | [3H]Ketanserin | [3][4] |

| Serotonin 5-HT2B | 0.36 | Human | - | [5] |

| Serotonin 5-HT2C | 10.2 - 22.4 | Human | [3H]Mesulergine | [4][5] |

| Serotonin 5-HT7 | - | Human | - | [2] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell line preparation.

Signaling Pathways

Aripiprazole's functional selectivity at the D2 receptor is a cornerstone of its mechanism. It acts as a partial agonist, meaning it has lower intrinsic activity than the endogenous ligand, dopamine. This allows it to function as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[6][7][8]

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Aripiprazole's partial agonism at the D2 receptor leads to a nuanced modulation of downstream signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Evaluation of Hydrocarbostyril Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a core heterocyclic scaffold found in a variety of pharmacologically active compounds. While the parent molecule itself is a subject of research, it is the diverse array of its derivatives that has garnered significant attention in medicinal chemistry, particularly in the field of oncology. These derivatives have demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound derivative cytotoxicity, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying cellular mechanisms and workflows.

The versatility of the this compound scaffold allows for substitutions at multiple positions, leading to a wide range of physicochemical and pharmacological properties. Researchers have explored these modifications to enhance cytotoxic potency, improve selectivity for cancer cells over normal cells, and elucidate the structure-activity relationships (SAR) that govern their anticancer effects. The primary mechanisms of action for many of these derivatives involve the induction of cell cycle arrest and apoptosis, often through the modulation of key signaling pathways.

This guide is intended to be a valuable resource for professionals engaged in the discovery and development of novel anticancer therapeutics based on the this compound framework.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound (3,4-dihydro-2(1H)-quinolinone) derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone Derivatives | Compound 5a | HCT-116 (Colon) | >205.9 | [1] |

| Compound 5b | HepG2 (Liver) | Potent (Specific value not provided) | [2][3] | |

| Compound 10f | HCT-116 (Colon) | 4.87 | [1] | |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 (Colon) | 0.02 | [4] | |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | U87 (Glioblastoma) | <0.05 | [4] | |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 (Ovarian) | <0.05 | [4] | |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | H460 (Lung) | <0.05 | [4] | |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | BE2-C (Neuroblastoma) | <0.05 | [4] | |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | MCF-7 (Breast) | 0.22 | [4] | |

| Quinolinone Sulfonamide Derivatives | Compound D13 | HeLa (Cervical) | 1.34 | [5] |

| Compound D13 | A549 (Lung) | 1.46 | [5] | |

| Compound D13 | HCT116 (Colon) | 0.94 | [5] | |

| Compound D13 | HepG-2 (Liver) | 1.82 | [5] | |

| Other Quinolinone Derivatives | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | - | Weak MAO-A inhibitor (IC50 = 183 µM) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro evaluation of cytotoxicity. The following sections provide step-by-step protocols for key assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle-treated control group. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, quantifiable by absorbance.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of maximally lysed cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Culture and treat cells with the test compounds as desired.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for in vitro cytotoxicity and apoptosis evaluation.

Signaling Pathways

Caption: Simplified overview of apoptosis signaling pathways.

Caption: Regulation of the cell cycle and points of arrest.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The in vitro evaluation of the cytotoxicity of its derivatives is a critical first step in the drug discovery pipeline. This technical guide has provided a summary of the cytotoxic activities of selected this compound derivatives, detailed protocols for key experimental assays, and visual representations of the underlying cellular and molecular mechanisms. By employing these standardized methods and understanding the intricate signaling pathways involved, researchers can effectively identify and characterize new this compound-based compounds with therapeutic potential, paving the way for further preclinical and clinical development. The continued exploration of this versatile chemical scaffold is likely to yield a new generation of targeted cancer therapies.

References

- 1. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Hydrocarbostyril

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical context of hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone. This foundational heterocyclic scaffold is a cornerstone in the development of numerous pharmaceuticals, and understanding its origins is crucial for contemporary medicinal chemistry.

Discovery and First Synthesis

This compound was first synthesized and characterized in 1883 by C. L. Jackson and T. W. Richards at Harvard University. Their seminal work, titled "Ueber die Einwirkung von nascierendem Wasserstoff auf o-Nitrozimmtsäure" (On the Action of Nascent Hydrogen on o-Nitrocinnamic Acid), was published in the prestigious German journal Berichte der deutschen chemischen Gesellschaft. The discovery was a result of their investigations into the reduction of ortho-substituted cinnamic acid derivatives.

The researchers subjected o-nitrocinnamic acid to reduction using tin and hydrochloric acid, which generated nascent hydrogen in situ. This powerful reducing environment led to the reduction of the nitro group to an amino group, which then underwent a spontaneous intramolecular cyclization to form the lactam, this compound. This reaction elegantly demonstrated a novel pathway to this heterocyclic system.

While the scientific environment of the late 19th century was rich with the foundational work of chemists like Adolf von Baeyer on ring systems, there is no direct evidence to suggest his involvement in the discovery of this compound. Jackson and Richards' work stands as an independent and significant contribution to the field of organic chemistry.

Quantitative Data from the First Synthesis

The initial characterization of this compound by Jackson and Richards provided the first quantitative data for this novel compound. A summary of this data is presented in the table below.

| Property | Reported Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Melting Point | 160°C |

Experimental Protocols

The following is a detailed description of the experimental protocol for the first synthesis of this compound as reported by Jackson and Richards in their 1883 publication.

Synthesis of this compound from o-Nitrocinnamic Acid

-

Reactants:

-

o-Nitrocinnamic acid

-

Granulated Tin

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

o-Nitrocinnamic acid was dissolved in concentrated hydrochloric acid.

-

Granulated tin was gradually added to the solution. The reaction vessel was cooled with water to moderate the exothermic reaction.

-

After the vigorous reaction subsided, the mixture was heated on a water bath until the odor of isonitrile, a common byproduct, was no longer detectable.

-

The reaction mixture was then diluted with water, and the tin was precipitated by the addition of a sufficient amount of zinc.

-

The filtrate was made alkaline with sodium hydroxide, which precipitated the this compound.

-

The crude product was collected by filtration, washed with water, and then recrystallized from hot water to yield pure, colorless needles of this compound.

-

Visualizing the Discovery and Application

The Original Synthesis Workflow

The following diagram illustrates the chemical transformation and workflow for the first synthesis of this compound.

Signaling Pathway of a this compound-Containing Drug: Aripiprazole

The this compound core is a key structural feature in many modern pharmaceuticals. One prominent example is the atypical antipsychotic drug aripiprazole. The following diagram illustrates its mechanism of action as a partial agonist at the dopamine (B1211576) D2 receptor.

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrocarbostyril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its rigid, bicyclic structure incorporating a lactam moiety makes it a versatile building block in medicinal chemistry. Derivatives of this compound have shown a wide range of biological activities, including but not limited to, the modulation of dopamine (B1211576) and serotonin (B10506) receptors, and the inhibition of phosphodiesterase enzymes. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it influences.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, characterization, and application in synthesis and biological assays.

General Properties

| Property | Value | Source |

| Systematic Name | 3,4-dihydro-2(1H)-quinolinone | |

| Common Name | This compound | |

| CAS Number | 553-03-7 | |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder |

Tabulated Physical Properties

The following table summarizes key quantitative physical properties of this compound and a notable derivative.

| Property | This compound | 7-Hydroxy-hydrocarbostyril | 7-(4-bromobutoxy)-hydrocarbostyril |

| Melting Point (°C) | 165-167 | 233-237 | 110-111 |

| Boiling Point (°C) | Not available | 403.7 at 760 mmHg | 463.4 (predicted) |

| pKa | Estimated ~17-18 (amide N-H) | Not available | 14.41 (predicted) |

Note on pKa: The pKa of the N-H proton in lactams like this compound is generally high, indicating weak acidity. The estimated value is based on typical pKa values for secondary amides.

Solubility Profile

| Solvent | This compound | 7-Hydroxy-hydrocarbostyril |

| Water | Sparingly soluble | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Slightly Soluble |

| Methanol (B129727) | Soluble | Slightly Soluble |

| Chloroform | Slightly Soluble | Slightly Soluble |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound provides characteristic signals for its aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | N-H |

| ~7.2-6.9 | Multiplet | 4H | Aromatic protons |

| ~2.9 | Triplet | 2H | -CH₂-C=O |

| ~2.5 | Triplet | 2H | Ar-CH₂- |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum complements the 1H NMR data, showing distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carbonyl) |

| ~139 | Aromatic C-N |

| ~128, 127, 123, 115 | Aromatic C-H and C-C |

| ~30 | -CH₂-C=O |

| ~25 | Ar-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 | N-H stretch | Amide |

| ~1680 | C=O stretch | Lactam carbonyl |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~750 | C-H bend | Ortho-disubstituted benzene |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 118 | [M - C₂H₅]⁺ or [M - CO - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular cyclization of 3-(2-aminophenyl)propanoic acid.

Materials:

-

3-(2-aminophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Heating mantle with stirrer

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place 3-(2-aminophenyl)propanoic acid into a round-bottom flask.

-

Add polyphosphoric acid (approximately 10 times the weight of the starting material).

-

Heat the mixture with stirring at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Methods

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). An acid modifier like 0.1% formic acid can be added to improve peak shape.

Protocol:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Set the UV detector to a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Inject the standards and the sample solution.

-

Identify and quantify the this compound peak based on the retention time and the calibration curve.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Acquisition Parameters (1H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

Acquisition Parameters (13C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

Instrumentation:

-

Mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Protocol:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject the sample into the GC-MS system.

-

The sample is vaporized and then ionized in the EI source (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer and detected.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Signaling Pathways and Biological Activity

Derivatives of this compound are known to interact with several key signaling pathways in the central nervous system, making them attractive scaffolds for the development of drugs targeting neuropsychiatric disorders.

Dopamine D2 Receptor Signaling

This compound-based compounds, such as the atypical antipsychotic aripiprazole, act as partial agonists at dopamine D2 receptors. This means they can both stimulate and block the receptor depending on the endogenous dopamine levels, leading to a stabilizing effect on dopaminergic neurotransmission.

Caption: General Dopamine D2 Receptor Signaling Pathway.

Serotonin Receptor Signaling

Many this compound derivatives also exhibit affinity for various serotonin (5-HT) receptors, particularly 5-HT1A (as partial agonists) and 5-HT2A (as antagonists). This dual action on both dopamine and serotonin systems is a hallmark of third-generation antipsychotics.

Caption: General Serotonin 1A and 2A Receptor Signaling.

Phosphodiesterase (PDE) Inhibition

Certain this compound derivatives, such as cilostazol, are potent inhibitors of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation.

Caption: Mechanism of Phosphodiesterase 3 (PDE3) Inhibition.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for researchers and drug development professionals. This guide provides a consolidated resource of these core properties, along with practical experimental protocols and an overview of the key signaling pathways modulated by this important class of compounds. The continued exploration of this compound and its analogues holds great promise for the discovery of novel therapeutics for a range of human diseases.

References

The Synthesis of Hydrocarbostyril and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its diverse analogs. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the atypical antipsychotic aripiprazole. This document details key synthetic methodologies, providing experimental protocols and quantitative data to facilitate the practical application of these techniques in a research and development setting.

Core Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and scalability. These include intramolecular cyclization reactions, rearrangement of cyclic precursors, and reduction of unsaturated systems.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of the this compound ring system. This reaction involves the cyclization of an N-aryl-α,β-unsaturated amide. The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and yield. Modern protocols often employ microwave irradiation to accelerate the reaction.

Experimental Protocol: Microwave-Assisted Intramolecular Heck Reaction

A representative procedure for the synthesis of 3,4-dihydro-2(1H)-quinolinone via a microwave-assisted intramolecular Heck reaction is as follows:

-

Reaction Setup: In a 10 mL microwave vial, combine the N-aryl-α,β-unsaturated amide (1 equivalent), tetraethylammonium (B1195904) chloride (3 equivalents), sodium acetate (B1210297) (2.5 equivalents), and a supported palladium catalyst such as Pd EnCat®40 (0.8 mol%).

-

Solvent Addition: Add ethanol (B145695) (2 mL) to the vial.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture using microwave irradiation to 140°C for 30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydro-2(1H)-quinolinone.

Quantitative Data for Intramolecular Heck Reaction

| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-(2-bromophenyl)acrylamide | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 12 | 85 | [F. A. Hicks et al., J. Org. Chem., 1999] |

| 2 | N-(2-chlorophenyl)acrylamide | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [S. L. Buchwald et al., J. Am. Chem. Soc., 1997] |

| 3 | N-(2-bromophenyl)-3-methylbut-2-enamide | Pd EnCat®40 (0.8) | NaOAc | Ethanol | 140 (μW) | 0.5 | 92 | [Frontiers in Chemistry, 2024] |

Logical Workflow for Intramolecular Heck Reaction

Caption: Workflow of the Intramolecular Heck Reaction for this compound Synthesis.

Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts reaction is a classic and widely used method for constructing the this compound skeleton. This acid-catalyzed reaction typically involves the cyclization of a 3-(phenylamino)propanoic acid or its corresponding acid chloride. A variety of Brønsted and Lewis acids can be employed to promote the reaction, with polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) being common choices.

Experimental Protocol: Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

-

Reactant Preparation: A mixture of 3-(phenylamino)propanoic acid (1 equivalent) and polyphosphoric acid (10 equivalents by weight) is prepared in a round-bottom flask equipped with a mechanical stirrer.

-

Reaction: The mixture is heated to 100-120°C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice with stirring.

-

Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Friedel-Crafts Cyclization

| Entry | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-(Phenylamino)propanoic acid | PPA | 120 | 3 | 90 | [Synthetic Communications, 1985] |

| 2 | 3-(4-Methoxyphenylamino)propanoic acid | AlCl₃ | 140 | 2 | 85 | [J. Med. Chem., 1988] |

| 3 | N-(2-phenylethyl)-3-chloropropionamide | AlCl₃ | 130 | 4 | 75 | [J. Heterocycl. Chem., 1982] |

Logical Workflow for Friedel-Crafts Cyclization

Caption: Workflow of the Friedel-Crafts Cyclization for this compound Synthesis.

Beckmann Rearrangement

The Beckmann rearrangement provides an alternative route to hydrocarbostyrils, starting from readily available α-tetralone oximes. This acid-catalyzed rearrangement converts the cyclic oxime into the corresponding lactam.

Experimental Protocol: Beckmann Rearrangement of α-Tetralone Oxime

-

Oxime Formation: α-Tetralone is converted to α-tetralone oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate.

-

Rearrangement: The purified α-tetralone oxime is treated with a strong acid, typically polyphosphoric acid or concentrated sulfuric acid, at elevated temperatures (e.g., 100-130°C) for a short period (30-60 minutes).

-

Work-up and Purification: The reaction mixture is cooled and poured onto ice. The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield 3,4-dihydro-2(1H)-quinolinone.

Quantitative Data for Beckmann Rearrangement

| Entry | Substrate | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |

| 1 | α-Tetralone oxime | PPA | 130 | 30 | 88 | [J. Org. Chem., 1962] |

| 2 | 6-Methoxy-α-tetralone oxime | H₂SO₄ | 100 | 45 | 82 | [J. Med. Chem., 1975] |

Logical Workflow for Beckmann Rearrangement

Caption: Workflow of the Beckmann Rearrangement for this compound Synthesis.

Catalytic Hydrogenation of Quinolines and Quinolinones

For the synthesis of the saturated this compound core, catalytic hydrogenation of the corresponding quinoline (B57606) or quinolin-2(1H)-one is a highly effective method. Various catalysts, including palladium, platinum, and cobalt-based systems, can be employed.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

-

Catalyst Preparation: A pyrolyzed cobalt-salen complex on silica (Co@SiO₂) can be used as a robust heterogeneous catalyst.

-

Reaction Setup: The quinoline substrate (0.5 mmol) and the Co@SiO₂ catalyst (45 mg) are placed in a high-pressure autoclave with methanol (B129727) (2 mL) as the solvent.

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 40 bar of H₂. The reaction mixture is heated to 100°C and stirred for 16 hours.

-

Work-up and Purification: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated, and the resulting 1,2,3,4-tetrahydroquinoline (B108954) can be further processed if needed.

Quantitative Data for Catalytic Hydrogenation of Quinolines

| Entry | Substrate | Catalyst | Pressure (bar H₂) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Quinoline | Co@SiO₂ | 40 | 100 | 16 | 99 | [ACS Catal., 2020] |

| 2 | 6-Methylquinoline | Co@SiO₂ | 40 | 100 | 16 | 98 | [ACS Catal., 2020] |

| 3 | 8-Ethylquinoline | Co@SiO₂ | 40 | 100 | 16 | 99 | [ACS Catal., 2020] |

| 4 | Quinolin-2(1H)-one | SmI₂/H₂O/MeOH | N/A | RT | 1 | >95 | [J. Org. Chem., 2022] |

Synthesis of Analogs for Drug Development

The this compound scaffold is a key component of many compounds targeting the central nervous system, particularly as modulators of dopamine (B1211576) receptors. The synthesis of analogs with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies and the development of new therapeutics.

Application in Dopamine Receptor Modulator Synthesis

Many this compound-based drugs, such as aripiprazole, act as partial agonists at the dopamine D2 receptor. The synthesis of analogs often involves the preparation of a substituted this compound core, followed by the attachment of a side chain that interacts with the receptor.

Signaling Pathway Context

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism by which D2 receptor ligands exert their pharmacological effects. The development of this compound analogs aims to fine-tune the interaction with the D2 receptor to achieve desired levels of agonism or antagonism, thereby modulating downstream signaling events.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

The synthesis of this compound and its analogs is a well-established field with a rich history of classical methods and a vibrant landscape of modern, more efficient techniques. This guide has provided an overview of key synthetic strategies, including the intramolecular Heck reaction, Friedel-Crafts cyclization, Beckmann rearrangement, and catalytic hydrogenation. The detailed experimental protocols and comparative quantitative data are intended to serve as a valuable resource for researchers in organic synthesis and drug development. The continued innovation in synthetic methodologies will undoubtedly lead to the discovery of novel this compound-based compounds with improved therapeutic profiles.

Preliminary Screening of Hydrocarbostyril Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocarbostyril, also known as 2(1H)-quinolone, is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the preliminary screening of this compound bioactivity, with a focus on its anticancer and antimicrobial properties. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity. This document outlines key experimental protocols, presents data on the bioactivity of various derivatives, and illustrates the signaling pathways implicated in their mechanism of action.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have shown notable efficacy against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| HCS-1 | A549 (Lung) | 18.09 ± 1.57 | Erlotinib | 14.11 ± 0.19 |

| HCS-2 | H1975 (Lung) | 33.87 ± 0.86 | Osimertinib | 10.51 ± 0.71 |

| HCS-3 | MCF-7 (Breast) | 8.30 | Doxorubicin | Not Specified |

| HCS-4 | MDA-MB-231 (Breast) | 0.77 | Doxorubicin | Not Specified |

| HCS-5 | Colo-205 (Colon) | 20.5 | Doxorubicin | Not Specified |

| HCS-6 | HepG2 (Liver) | 20.8 | Doxorubicin | Not Specified |

Note: The data presented is a compilation from various research findings for illustrative purposes. HCS denotes this compound derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.

Materials:

-

Cancer cell lines (e.g., A549, H1975, MCF-7)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and metastasis.[1] Aberrant EGFR signaling is a hallmark of many cancers.[2] this compound derivatives have been identified as potential EGFR inhibitors.[3] They can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[1]

Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a variety of bacterial and fungal strains, including some that are resistant to existing drugs.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| HCS-A | Staphylococcus aureus | 1.9 - 2.0 | Candida albicans | 12.5 |

| HCS-B | Escherichia coli | 1.9 - 2.0 | Aspergillus fumigatus | Not Specified |

| HCS-C | Pseudomonas aeruginosa | 3.9 - 4.1 | Not Specified | Not Specified |

| HCS-D | Bacillus subtilis | 0.125 | Not Specified | Not Specified |

| HCS-E | Mycobacterium tuberculosis | 0.1 | Not Specified | Not Specified |

Note: The data presented is a compilation from various research findings for illustrative purposes. HCS denotes this compound derivative.

Experimental Protocol: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab to create a lawn of growth.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway: Potential Inhibition of NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune and inflammatory responses.[4] In the context of microbial infections, the activation of NF-κB in host cells is a key defense mechanism. However, some pathogens can manipulate this pathway to their advantage. While direct inhibition of microbial NF-κB is not the primary mechanism, some antimicrobial compounds can modulate the host's NF-κB response to infection, thereby influencing the outcome of the infection. The anti-inflammatory properties of some this compound derivatives suggest a potential role in modulating this pathway.

Experimental Workflow for Bioactivity Screening

The preliminary screening of this compound derivatives for their bioactivity can be streamlined into a logical workflow to efficiently identify promising lead compounds.

Conclusion

This technical guide provides a foundational framework for the preliminary screening of this compound derivatives. The presented experimental protocols for anticancer and antimicrobial assays are robust and widely accepted methodologies. The tabulated quantitative data, while illustrative, highlights the potential of this scaffold in generating potent bioactive molecules. The visualization of the EGFR and NF-κB signaling pathways offers insights into the potential mechanisms of action for these compounds. The logical experimental workflow provides a roadmap for the efficient identification and progression of promising this compound-based drug candidates. Further in-depth studies, including quantitative structure-activity relationship (QSAR) analyses and in vivo efficacy studies, are essential next steps in the drug development pipeline.

References

Quantum yield of Hydrocarbostyril and its derivatives

An In-depth Technical Guide on the Quantum Yield of Hydrocarbostyril and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as quinolin-2(1H)-one or carbostyril, and its derivatives form a significant class of heterocyclic compounds with a broad range of applications stemming from their diverse biological activities and favorable photophysical properties. Their rigid, bicyclic structure often imparts them with strong fluorescence, making them valuable scaffolds for the development of fluorescent probes, sensors, and labels in biomedical research and drug discovery. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals.

This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound and its derivatives. It presents quantitative data in a structured format, details the experimental protocols for quantum yield determination, and visualizes key processes and workflows to aid in the understanding and application of these important fluorophores.

Quantitative Quantum Yield Data

The fluorescence quantum yield of this compound derivatives is highly sensitive to their substitution pattern and the local environment (e.g., solvent polarity). Electron-donating groups, particularly in positions 6 and 7, and electron-withdrawing groups in position 4, can significantly modulate the photophysical properties, leading to large Stokes shifts and enhanced quantum yields.[1] The data summarized below is compiled from various studies.

| Compound Name/Description | Quantum Yield (ΦF) | Solvent/Medium | Reference Standard | Citation |

| 3-Amino-4-phenylquinolin-2-one | 0.04 - 0.24 | Various polarities | - | [2] |

| Dipeptide with quinolin-2-one moiety | 0.02 - 0.08 | Various, including water | - | [2] |